Acetamide, N-[2-[(acetylamino)methyl]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[2-[(acetylamino)methyl]phenyl]- is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with an acetylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-[(acetylamino)methyl]phenyl]- can be achieved through several synthetic routes. One common method involves the reaction of aniline derivatives with acetic anhydride. The reaction typically proceeds under mild conditions, with the aniline derivative being acetylated to form the desired acetamide compound .
Industrial Production Methods
In industrial settings, the production of Acetamide, N-[2-[(acetylamino)methyl]phenyl]- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[2-[(acetylamino)methyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted phenyl compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Acetamide, N-[2-[(acetylamino)methyl]phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of Acetamide, N-[2-[(acetylamino)methyl]phenyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Acetanilide: Similar in structure but lacks the acetylamino group.
N-phenylacetamide: Another related compound with a phenyl ring attached to an acetamide group.
N-(2-hydroxyphenyl)acetamide: Contains a hydroxyl group on the phenyl ring
Uniqueness
Acetamide, N-[2-[(acetylamino)methyl]phenyl]- is unique due to the presence of both an acetamide group and an acetylamino group on the phenyl ring. This dual substitution imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
112672-89-6 |
---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
N-[(2-acetamidophenyl)methyl]acetamide |
InChI |
InChI=1S/C11H14N2O2/c1-8(14)12-7-10-5-3-4-6-11(10)13-9(2)15/h3-6H,7H2,1-2H3,(H,12,14)(H,13,15) |
InChI Key |
NRCPZTIBWCBQLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=CC=CC=C1NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.